

Meptyldinocap: A Technical Guide to its Discovery, History, and Fungicidal Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Meptyldinocap

Cat. No.: B1662176

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Meptyldinocap, a dinitrophenol fungicide, represents a significant advancement in the management of powdery mildew diseases. As a single, active isomer of the older fungicide dinocap, it offers a more favorable toxicological profile while maintaining high efficacy. This technical guide provides a comprehensive overview of the discovery and history of **meptyldinocap**, its chemical properties, and its mechanism of action as an uncoupler of mitochondrial oxidative phosphorylation. Detailed experimental protocols for residue analysis and efficacy testing are provided, alongside a summary of key toxicological and efficacy data. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of fungicides.

Introduction: From Dinocap to a Refined Isomer

The story of **meptyldinocap** is intrinsically linked to its predecessor, dinocap, a fungicide and acaricide introduced in the mid-20th century. Dinocap was a complex mixture of six dinitrophenyl crotonate isomers.^[1] While effective, the isomeric mixture presented challenges in terms of understanding its precise biological and environmental activity.

Recognizing that the fungicidal activity resided primarily in one specific isomer, research efforts focused on isolating and characterizing this active component. This led to the development of **meptyldinocap**, which is the single isomer 2,4-dinitro-6-(1-methylheptyl)phenyl crotonate.^{[1][2]}

Meptyldinocap was first evaluated by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) as a new compound, with its introduction marking a move towards more refined and targeted crop protection agents.[2] It was registered for use in 2007 and is primarily used to control powdery mildew on a variety of crops, including grapevines, cucurbits, and various fruits.[1][3]

Chemical Identity and Properties

A clear understanding of the chemical identity of **meptyldinocap** is fundamental to its application and study.

Property	Value	Reference
IUPAC Name	(RS)-2-(1-methylheptyl)-4,6-dinitrophenyl crotonate	[1]
CAS Registry Number	131-72-6	[1]
Chemical Formula	C ₁₈ H ₂₄ N ₂ O ₆	[4]
Molecular Weight	364.39 g/mol	[4]
Chemical Class	Dinitrophenol fungicide	[1]

Mode of Action: Uncoupling Oxidative Phosphorylation

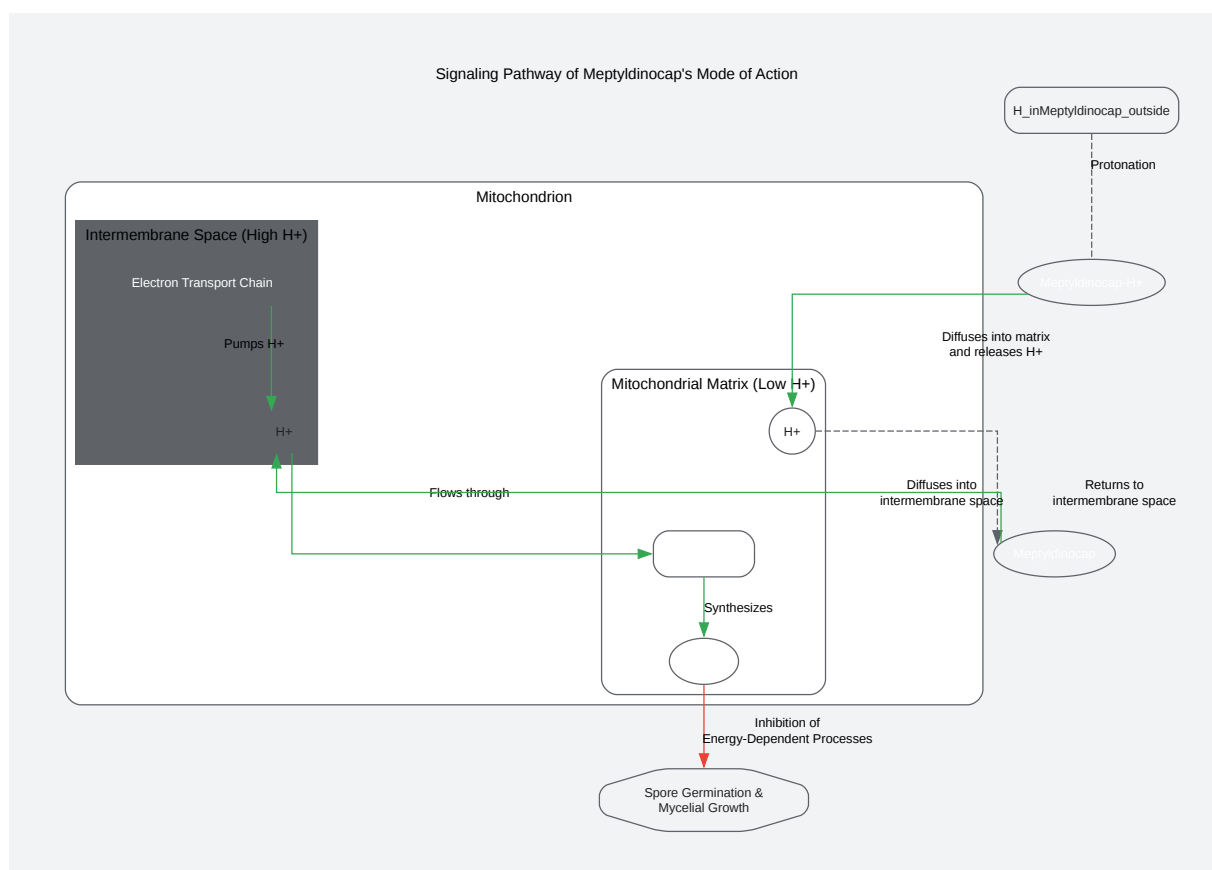
Meptyldinocap's fungicidal activity stems from its ability to act as an uncoupler of mitochondrial oxidative phosphorylation.[1] This process is crucial for the production of ATP, the primary energy currency of the cell.

In a healthy fungal cell, the electron transport chain in the inner mitochondrial membrane pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating a proton gradient. This gradient drives the synthesis of ATP by the enzyme ATP synthase as protons flow back into the matrix.

Meptyldinocap, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses

back into the less acidic matrix and releases the proton, effectively shuttling protons back into the matrix and dissipating the crucial proton gradient. This uncoupling of electron transport from ATP synthesis leads to a depletion of cellular ATP, inhibiting energy-dependent processes essential for fungal growth and development, such as spore germination and mycelial growth.

[1]



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Caption: Mechanism of **meptyldinocap** as an uncoupler of oxidative phosphorylation.

Fungicidal Efficacy

Meptyldinocap is primarily effective against powdery mildew diseases on a wide range of crops. While specific EC₅₀ values (the concentration of a fungicide that inhibits 50% of fungal growth) are not readily available in publicly accessible literature, field trials have demonstrated its efficacy.

Crop	Disease	Efficacy Details	Reference
Grapes	Powdery Mildew (Erysiphe necator)	Used in multiple foliar applications per season.	[3]
Various Fruits & Vegetables	Powdery Mildew	Provides protectant, curative, and eradicant activity.	[5]

It is important to note that despite the long-term use of its chemical class, no resistance to **meptyldinocap** has been reported in key target pathogens like *Erysiphe necator*.[\[1\]](#)

Toxicology Profile

A key driver for the development of **meptyldinocap** was to provide a fungicide with a more favorable toxicological profile compared to the isomeric mixture of dinocap.

Parameter	Value	Species	Reference
Acute Oral LD ₅₀	>2000 mg/kg bw	Rat	[3]
Acute Dermal LD ₅₀	>2000 mg/kg bw	Rat	[3]
90-Day Oral NOAEL	1.51 mg/kg bw/day	Dog	[3]
Acceptable Daily Intake (ADI)	0.005 mg/kg bw/day	Human	[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of fungicides. The following sections outline typical methodologies for key studies related to **meptyldinocap**.

Residue Analysis in Plant Material

This protocol describes a general method for the determination of **meptyldinocap** and its primary metabolite, 2,4-dinitro-6-(1-methylheptyl)phenol (2,4-DNOP), in plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the residues of **meptyldinocap** and its main metabolite in plant matrices.

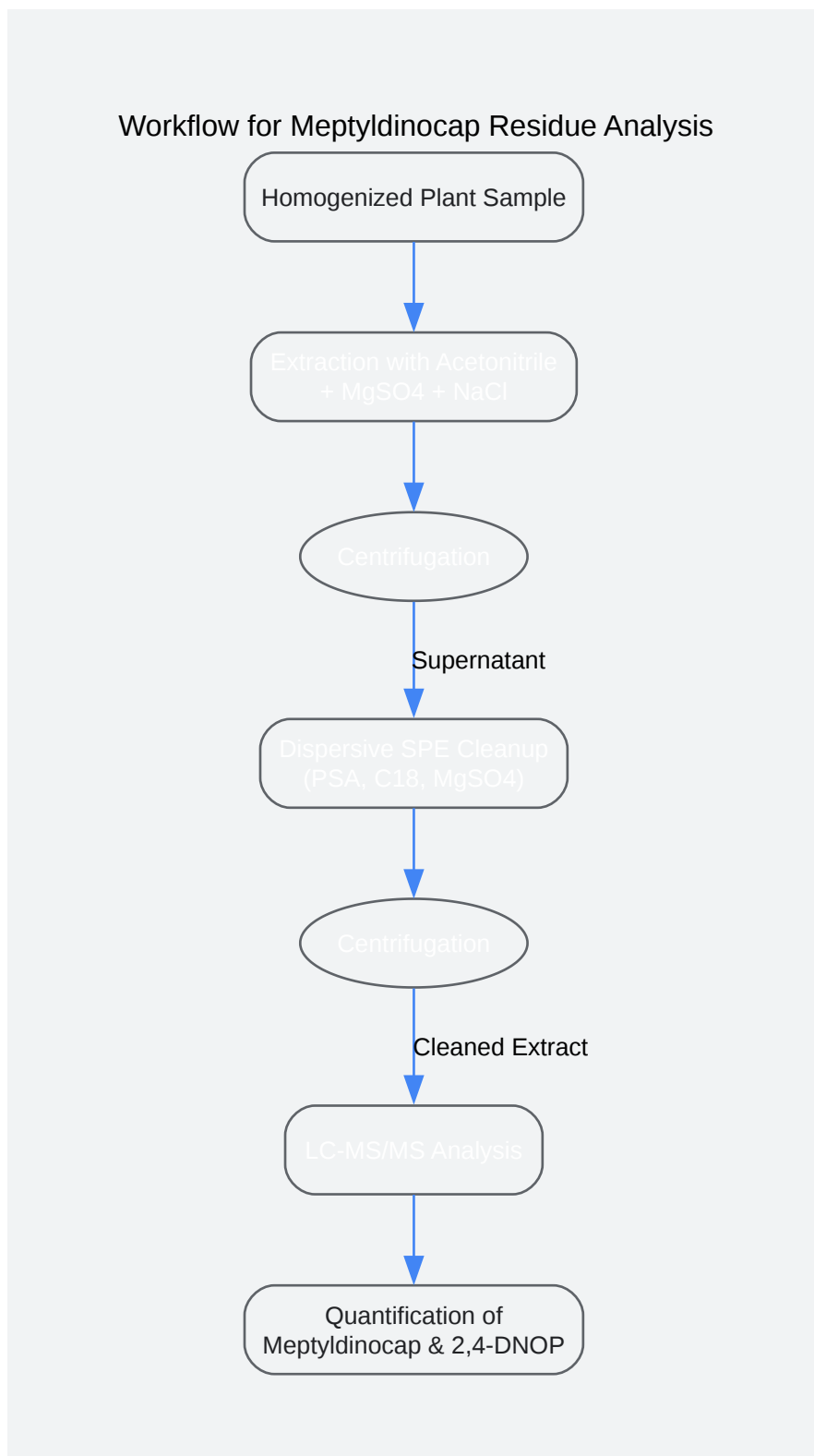
Materials:

- Homogenized plant sample (e.g., grapes, cucumbers)
- Acetonitrile
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) sorbent (for pigmented samples)
- Formic acid
- **Meptyldinocap** and 2,4-DNOP analytical standards
- LC-MS/MS system

Procedure:

- Extraction:
 1. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Add 10 mL of acetonitrile.
 3. Shake vigorously for 1 minute.
 4. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
 5. Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 1. Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18. For pigmented samples, also add 7.5 mg of GCB.
 2. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
 - LC-MS/MS Analysis:
 1. Take an aliquot of the cleaned-up extract, dilute with a suitable solvent (e.g., methanol/water with 0.1% formic acid), and inject it into the LC-MS/MS system.
 2. Perform chromatographic separation on a C18 column with a suitable gradient elution program.
 3. Detect and quantify **meptyldinocap** and 2,4-DNOP using multiple reaction monitoring (MRM) in negative electrospray ionization mode.



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Caption: A typical workflow for the analysis of **meptyldinocap** residues in plant samples.

In Vitro Fungicide Efficacy Testing

This protocol outlines a general method for determining the in vitro efficacy of **meptyldinocap** against a powdery mildew pathogen using a leaf disc assay.

Objective: To determine the EC₅₀ value of **meptyldinocap** against a specific powdery mildew fungus.

Materials:

- Healthy, young, susceptible host plant leaves (e.g., grape, cucumber)
- **Meptyldinocap** stock solution in a suitable solvent (e.g., acetone)
- Sterile distilled water
- Tween 20 (surfactant)
- Powdery mildew inoculum (conidia)
- Petri dishes
- Filter paper
- Agar
- Microscope
- Growth chamber

Procedure:

- Preparation of Leaf Discs:
 1. Excise 1.5 cm diameter discs from healthy, young leaves.
 2. Place the leaf discs, adaxial side up, on water agar (0.8-1.0%) in Petri dishes.
- Fungicide Application:

1. Prepare a series of dilutions of **meptyldinocap** in sterile distilled water containing 0.01% Tween 20.
 2. Apply a known volume (e.g., 50 µL) of each fungicide dilution to the surface of the leaf discs. Include a control treatment with only water and surfactant.
- Inoculation:
 1. After the fungicide solution has dried, inoculate each leaf disc with powdery mildew conidia by gently tapping an infected leaf over the discs.
 - Incubation:
 1. Incubate the Petri dishes in a growth chamber with a controlled temperature (e.g., 22-25°C) and photoperiod (e.g., 16h light / 8h dark).
 - Assessment:
 1. After a set incubation period (e.g., 7-10 days), assess the percentage of the leaf disc area covered by powdery mildew mycelium under a dissecting microscope.
 - Data Analysis:
 1. Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.
 2. Determine the EC₅₀ value by probit analysis or other suitable statistical methods.

Field Trial for Efficacy Evaluation

This protocol provides a general framework for conducting a field trial to evaluate the efficacy of **meptyldinocap** for the control of powdery mildew under real-world conditions.

Objective: To assess the field performance of **meptyldinocap** in controlling powdery mildew and its impact on crop yield and quality.

Materials:

- **Meptyldinocap** formulation
- Commercial standard fungicide
- Spraying equipment (e.g., backpack sprayer)
- Plot markers
- Data collection tools (e.g., disease assessment scales, notebooks)

Procedure:

- Trial Design:
 1. Select a suitable field with a history of powdery mildew.
 2. Design the trial using a randomized complete block design with at least four replications.
 3. Include the following treatments:
 - Untreated control
 - **Meptyldinocap** at one or more application rates
 - A commercial standard fungicide
- Plot Establishment and Maintenance:
 1. Mark out individual plots of a suitable size (e.g., 10 m²).
 2. Maintain the plots according to standard agricultural practices for the specific crop, excluding any fungicide applications other than the experimental treatments.
- Fungicide Application:
 1. Apply the fungicide treatments at predetermined intervals (e.g., every 10-14 days) or based on a disease forecasting model, starting before or at the first sign of disease.
 2. Ensure thorough coverage of the plant canopy.

- Disease Assessment:
 1. Assess disease severity and incidence at regular intervals throughout the growing season using a standardized rating scale (e.g., percentage of leaf area infected).
- Yield and Quality Assessment:
 1. At harvest, measure the yield from each plot.
 2. Assess crop quality parameters relevant to the specific crop (e.g., fruit size, sugar content).
- Data Analysis:
 1. Analyze the disease severity, incidence, and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

Conclusion

Meptyldinocap represents a successful evolution in fungicide development, moving from a complex isomeric mixture to a single, well-characterized active ingredient. Its targeted mode of action as an uncoupler of oxidative phosphorylation provides effective control of powdery mildew, a significant threat to many important crops. The favorable toxicological profile of **meptyldinocap**, combined with its proven efficacy, makes it a valuable tool in integrated pest management programs. Further research into its long-term performance and potential for resistance development will continue to be important for ensuring its sustainable use in agriculture.

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- To cite this document: BenchChem. [Meptyldinocap: A Technical Guide to its Discovery, History, and Fungicidal Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662176#discovery-and-history-of-meptyldinocap-as-a-fungicide]

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